molecular formula C6H7N3O B2497137 (3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile CAS No. 1239846-70-8

(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile

Cat. No.: B2497137
CAS No.: 1239846-70-8
M. Wt: 137.142
InChI Key: CHSLJOCABAWFJZ-UHFFFAOYSA-N
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Description

(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound that contains an oxadiazole ring The oxadiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . This reaction is often carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxadiazole derivatives with carboxylic acid or ester functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile include other oxadiazole derivatives, such as:

  • (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile
  • (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile
  • (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position of the oxadiazole ring can affect the compound’s steric and electronic properties, making it a unique scaffold for further functionalization and application .

Properties

IUPAC Name

2-(3-ethyl-1,2,4-oxadiazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-2-5-8-6(3-4-7)10-9-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSLJOCABAWFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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